molecular formula C20H23FN2O2 B331794 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one

Cat. No.: B331794
M. Wt: 342.4 g/mol
InChI Key: VPBLAAGGZAVBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group and a phenoxybutanoyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 4-fluorophenylpiperazine. This can be achieved through the reaction of 4-fluoroaniline with piperazine under appropriate conditions.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-phenoxybutanoyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-(2-phenoxybutanoyl)piperazine
  • 1-(4-Bromophenyl)-4-(2-phenoxybutanoyl)piperazine
  • 1-(4-Methylphenyl)-4-(2-phenoxybutanoyl)piperazine

Uniqueness

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C20H23FN2O2

Molecular Weight

342.4 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one

InChI

InChI=1S/C20H23FN2O2/c1-2-19(25-18-6-4-3-5-7-18)20(24)23-14-12-22(13-15-23)17-10-8-16(21)9-11-17/h3-11,19H,2,12-15H2,1H3

InChI Key

VPBLAAGGZAVBLB-UHFFFAOYSA-N

SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=CC=CC=C3

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=CC=CC=C3

Origin of Product

United States

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